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Compound of Interest

Compound Name: 6-Bromo-2-benzothiazolinone

Cat. No.: B1266275

For researchers, scientists, and professionals in drug development, this technical guide
provides a comprehensive overview of the spectroscopic data and synthetic approaches for the
key heterocyclic compound, 6-Bromo-2-benzothiazolinone. This document consolidates
available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, alongside a discussion of relevant synthetic methodologies,
to serve as a foundational resource for its application in medicinal chemistry and materials
science.

Spectroscopic Data Summary

The unique structural features of 6-Bromo-2-benzothiazolinone give rise to a distinct
spectroscopic fingerprint. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

While a complete, published high-resolution spectrum for 6-Bromo-2-benzothiazolinone is not
readily available in the public domain, data from structurally analogous compounds, such as
various substituted bromobenzothiazoles, can be used to predict the expected chemical shifts
and coupling patterns.

Table 1: Predicted 'H NMR Spectral Data for 6-Bromo-2-benzothiazolinone
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Predicted Chemical

Coupling Constant

Proton Shift (5, ppm) Multiplicity (3, Hz)
H-4 ~75-77 d ~8.5

H-5 ~7.3-75 dd ~8.5,~2.0
H-7 ~7.8-8.0 d ~2.0

N-H ~10.0-12.0 brs

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual

experimental values may vary depending on the solvent and experimental conditions.

Table 2: Predicted 13C NMR Spectral Data for 6-Bromo-2-benzothiazolinone

Carbon Atom

Predicted Chemical Shift (8, ppm)

c=0 ~170 - 175
C-3a ~135 - 140
C-4 ~125 - 130
c5 ~128 - 133
C-6 ~115 - 120
c-7 ~120 - 125
C-7a ~130 - 135

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual

experimental values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromo-2-benzothiazolinone is characterized by absorption bands

corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for 6-Bromo-2-benzothiazolinone
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Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch 3100 - 3300 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium

C=0 Stretch (Amide) 1680 - 1720 Strong

C=C Stretch (Aromatic) 1550 - 1600 Medium

C-N Stretch 1200 - 1350 Medium

C-Br Stretch 500 - 600 Medium

Mass Spectrometry (MS)

The mass spectrum of 6-Bromo-2-benzothiazolinone, with a molecular formula of
C7H4BrNOS and a molecular weight of approximately 230.08 g/mol , would exhibit a
characteristic isotopic pattern due to the presence of the bromine atom (7°Br and 8Br in an
approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-2-benzothiazolinone

lon Predicted m/z
[M]* 229/231
[M+H]* 230/232
[M+Na]* 252/254

Experimental Protocols

A definitive, published experimental protocol for the direct synthesis of 6-Bromo-2-
benzothiazolinone is not widely available. However, a plausible synthetic route can be
extrapolated from the synthesis of related benzothiazole derivatives. A common approach
involves the cyclization of a substituted aminothiophenol.

Hypothetical Synthetic Protocol:
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A potential synthesis could involve the reaction of 2-amino-5-bromothiophenol with a carbonyl
source, such as phosgene or a phosgene equivalent, leading to the cyclization and formation of
the 2-benzothiazolinone ring system. The reaction would likely be carried out in an inert solvent
and may require a base to facilitate the cyclization. Purification would typically be achieved
through recrystallization or column chromatography.

General Spectroscopic Analysis Workflow:

The characterization of the synthesized 6-Bromo-2-benzothiazolinone would follow a
standard analytical workflow.

Spectroscopic Analysis

Mass Spectrometry
Data Interpretation

Synthesis of 6-Bromo-2-benzothiazolinone Purification (Recrystallization/Chromatography) »| IR Spectroscopy Structural Elucidation & Verification

Synthesis & Purification
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Caption: General workflow for the synthesis and spectroscopic characterization of chemical
compounds.

Conclusion

This technical guide provides a consolidated yet predictive overview of the spectroscopic
properties and synthetic considerations for 6-Bromo-2-benzothiazolinone. While direct
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experimental data remains somewhat elusive in publicly accessible literature, the analysis of
structurally related compounds offers valuable insights for researchers. Further experimental
work is necessary to definitively establish the precise spectroscopic parameters and to optimize
a reliable synthetic protocol for this important heterocyclic scaffold. This foundational
information is intended to aid in the design of new molecules with potential applications in drug
discovery and materials science.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Bromo-2-
benzothiazolinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266275#spectroscopic-data-nmr-ir-mass-spec-of-6-
bromo-2-benzothiazolinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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